Cas no 465-77-0 (Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
465-77-0 structure
Product Name:Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-
Numero CAS:465-77-0
MF:C34H53NO10
MW:635.785331487656
CID:330897
PubChem ID:90478953
Update Time:2025-04-19
Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-
- germidine
- BRN 0073452
- Q27271870
- Germidine (alkaloid)
- Germidin
- 966H80OZVS
- UNII-966H80OZVS
- 465-77-0
- CEVANE-3,4,7,14,15,16,20-HEPTOL, 4,9-EPOXY-, 3-ACETATE 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Cevane-3-beta,4-beta,7-alpha,14,15-alpha,16-beta,20-heptol, 4,9-epoxy-, 3-acetate 15-(+-)-2-methylbutyrate)
- NS00094316
- 4-21-00-06802 (Beilstein Handbook Reference)
-
- Inchi: 1S/C34H53NO10/c1-7-17(3)29(39)44-28-26(38)25-19(15-35-14-16(2)8-9-23(35)31(25,6)40)20-13-32-27(33(20,28)41)21(37)12-22-30(32,5)11-10-24(43-18(4)36)34(22,42)45-32/h16-17,19-28,37-38,40-42H,7-15H2,1-6H3/t16-,17+,19-,20-,21+,22-,23-,24-,25+,26+,27+,28-,30-,31+,32+,33-,34+/m0/s1
- Chiave InChI: OPCXCFMPHIBOMS-ROYCHNIZSA-N
- Sorrisi: O1[C@]2([C@H](CC[C@@]3(C)[C@@H]2C[C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)O)OC(C)=O)O
Proprietà calcolate
- Massa esatta: 635.36694689g/mol
- Massa monoisotopica: 635.36694689g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 45
- Conta legami ruotabili: 6
- Complessità: 1250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 17
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 166Ų
Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)- Letteratura correlata
-
1. Poisoning effects of Li+ and F– ions in alumina for N2O decompositionPhilippos Pomonis,Christos Kordulis,Alexis Lycourghiotis J. Chem. Soc. Faraday Trans. 1990 86 711
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Cerveratrum
465-77-0 (Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-) Prodotti correlati
- 143-57-7(Protoveratrine A)
- 124-97-0(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso